2,3-Dibromo-6,7-dicyanonaphthalene
Overview
Description
2,3-Dibromo-6,7-dicyanonaphthalene is a compound that can be considered a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The structure of naphthalene is modified by the introduction of bromine and cyano groups at specific positions on the aromatic rings, which significantly alters its chemical properties and reactivity.
Synthesis Analysis
The synthesis of related naphthalene derivatives has been explored in various studies. For instance, a facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides was achieved from 2,3,6,7-tetrabromonaphthalene dianhydride through an improved dehydrohalogenation-based imidization reaction . Although this does not directly describe the synthesis of 2,3-Dibromo-6,7-dicyanonaphthalene, it provides insight into the synthetic strategies that could be adapted for its production, such as nucleophilic aromatic substitution (SNAr) reactions.
Molecular Structure Analysis
The molecular structure of a closely related compound, 2,3-dicyanonaphthalene (2,3-DCN), has been studied using crystallography . The analysis revealed that 2,3-DCN crystallizes in a triclinic system with two independent molecules in the unit cell. The bond distances within the naphthalene nucleus of 2,3-DCN suggest that the π-electrons are not fully delocalized over the entire naphthalene ring, which could be a characteristic shared by 2,3-Dibromo-6,7-dicyanonaphthalene due to the similar substitution pattern.
Chemical Reactions Analysis
The reactivity of naphthalene derivatives, such as those derived from 2,3-dihydroxynaphthalene, has been extensively studied . These compounds can undergo various chemical reactions, leading to the synthesis of fused heterocyclic systems and other complex structures. The presence of electron-withdrawing groups, such as cyano or bromo substituents, would influence the reactivity and could enable specific chemical transformations pertinent to 2,3-Dibromo-6,7-dicyanonaphthalene.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,3-Dibromo-6,7-dicyanonaphthalene are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the presence of cyano groups in 2,3-DCN affects the charge density distribution and bond critical points within the molecule . This could imply that 2,3-Dibromo-6,7-dicyanonaphthalene may exhibit unique electronic properties due to its substituents, which could be relevant in applications such as polymer chemistry, physical chemistry, and medicinal chemistry, as seen with other naphthalene derivatives .
Scientific Research Applications
Synthesis and Characterization
The compound 2,3-Dibromo-6,7-dicyanonaphthalene has been synthesized through a multi-step process involving electrophilic aromatic substitution, free radical halogenation, and electroclic reaction. Optimal synthesis conditions have been established to maximize yield and reduce costs, with the product characterized using methods like melting point analysis, element analysis, and IR spectra (Wu-biao, 2010).
Photochemistry
Studies on the photoinduced electron transfer photochemistry of 2,3-dicyanonaphthalene, a related compound, provide insights into its utility as a sensitizer for photoinduced electron transfer reactions. These reactions are vital in the study of photochemistry and photophysics (Brancaleon, Brousmiche, Johnston, 1999).
Molecular Structure
Research on the molecular structure of 2,3-dicyanonaphthalene reveals insights into the distribution of charge density and bond lengths, which is crucial for understanding its reactivity and potential applications in materials science (Janczak, Kubiak, 2000).
Dimerization Reactions
The electrochemical reduction of various dicyanonaphthalenes, including 2,3-dicyanonaphthalene, involves a reversible dimerization of the anion radicals. This process has significant implications in the field of electrochemistry and materials science (Sánchez, Evans, 2011).
Naphthalocyanine Precursors
2,3-Dicyanonaphthalene serves as a precursor for phthalocyanines and naphthalocyanines, which are macrocyclic compounds with applications in advanced technologies. These include electronics, photonics, and material sciences (Polley, Linßen, Stihler, Hanack, 1997).
Photocycloadditions
The compound undergoes [3+2]-Photocycloadditions with alkenes, a reaction important in organic synthesis and potentially in the development of new materials (Kubo, Yoshioka, Kiuchi, Nakajima, Inamura, 1999).
Safety And Hazards
2,3-Dibromo-6,7-dicyanonaphthalene is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
6,7-dibromonaphthalene-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVAAVMNCSZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348134 | |
Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-6,7-dicyanonaphthalene | |
CAS RN |
74815-81-9 | |
Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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